2,2'-(piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione)
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Overview
Description
2,2’-(piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione) is a complex organic compound that features a piperazine ring linked to two isoindole-1,3(2H)-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione) typically involves the reaction of piperazine with phthalic anhydride derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 50-100°C. The reaction may require a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems for temperature and pressure, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to modify the piperazine ring or the isoindole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions could introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,2’-(piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione) exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-phenylethyl)piperazine-1,4-dicarboxamide:
1,4-Bis(2,3-epoxypropoxy)benzene: A compound with a similar structural motif used in materials science.
N,N’-bis(2-hydroxyethyl)piperazine: A piperazine derivative used in various industrial applications.
Uniqueness
2,2’-(piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione) is unique due to its specific combination of piperazine and isoindole moieties, which may confer distinct chemical and biological properties. Its potential for diverse applications in chemistry, biology, medicine, and industry sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H24N4O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]piperazin-1-yl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H24N4O4/c29-21-17-5-1-2-6-18(17)22(30)27(21)15-13-25-9-11-26(12-10-25)14-16-28-23(31)19-7-3-4-8-20(19)24(28)32/h1-8H,9-16H2 |
InChI Key |
REXXZWXXIILZEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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